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molecular formula C18H26N2O4 B2442724 tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate CAS No. 1018073-13-6

tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate

Cat. No. B2442724
M. Wt: 334.416
InChI Key: MPQLGVFVKJLYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461182B2

Procedure details

To a DMF (780 mL) suspension of tert-butyl 4-aminopiperidine-1-carboxylate (78.0 g) and 3-methoxybenzoic acid (65.2 g), Et3N (130 mL), HOBt.H2O (71.7 g) and EDC.HCl (82.8 g) were added and the mixture was stirred at room temperature for 12 hours. H2O (1.56 L) was added and the mixture was stirred in a water bath for 1.5 hours. The precipitation was filtrated to obtain tert-butyl 4-[(3-methoxybenzoyl)amino]piperidine-1-carboxylate (126 g, a colorless solid substance). To an EtOAc (900 mL) suspension of the compound obtained in the above process, 4 M HCl/EtOAc solution (900 mL) was added and the mixture was stirred at room temperature for 4 hours. The reaction solution was concentrated under reduced pressure, and thereafter, CHCl3 (2.00 L) and 2 M aqueous NaOH solution (1.00 L) were added to the residue and the mixture was stirred for 15 minutes. A water layer was separated from an organic layer and thereafter extracted twice with CHCl3 (800 mL). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure to obtain 3-methoxy-N-piperidin-4-ylbenzamide (87.8 g, a light yellow solid).
Name
Quantity
1.56 L
Type
solvent
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step Two
Name
Quantity
71.7 g
Type
solvent
Reaction Step Two
Quantity
78 g
Type
reactant
Reaction Step Three
Quantity
65.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
780 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][CH:25]=1)[C:20](O)=[O:21].C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl>O.CCN(CC)CC.CN(C=O)C>[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][CH:25]=1)[C:20]([NH:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]1)=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
1.56 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
82.8 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
71.7 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
78 g
Type
reactant
Smiles
NC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
65.2 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
130 mL
Type
solvent
Smiles
CCN(CC)CC
Name
Quantity
780 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred in a water bath for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The precipitation
FILTRATION
Type
FILTRATION
Details
was filtrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC=1C=C(C(=O)NC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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